Cebranopadol

Receptor Pharmacology Binding Affinity Analgesic Mechanism

Traditional µ-opioid agonists (e.g., morphine, oxycodone) impose dose-limiting respiratory depression and abuse liability. Cebranopadol (GRT-6005) addresses this gap via dual NOP/MOP agonism-NOP co-activation attenuates MOP-driven side effects without compromising analgesia. • In a Phase III cancer-pain trial (NCT01964378), cebranopadol (200-1000 µg) demonstrated superiority over morphine PR, reducing rescue-medication intake by -7.48 mg [95% CI, -12.05 to -2.92]. • A Phase IIa bunionectomy study showed faster onset than morphine CR over the 2-10 h window with better tolerability. • Human abuse-potential studies report significantly lower 'drug liking' scores vs. Schedule II and IV opioids, supporting potential lower-schedule designation. Supplied as ≥98% HPLC-pure solid; shipped under blue ice for global R&D delivery.

Molecular Formula C24H27FN2O
Molecular Weight 378.5 g/mol
CAS No. 863513-91-1
Cat. No. B606582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCebranopadol
CAS863513-91-1
SynonymsGRT-6005;  GRT 6005;  GRT6005;  Cebranopadol
Molecular FormulaC24H27FN2O
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5
InChIInChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3
InChIKeyCSMVOZKEWSOFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cebranopadol: Dual NOP/MOP Analgesic


Cebranopadol (GRT-6005) is an investigational first-in-class, small-molecule analgesic functioning as a potent dual agonist of the nociceptin/orphanin FQ peptide (NOP) receptor and the μ-opioid peptide (MOP) receptor [1]. Its mechanism co-activates both pathways to provide opioid-level analgesia while mitigating typical opioid-related adverse effects [2].

Cebranopadol vs. Conventional Opioids


Traditional MOP-selective agonists (e.g., morphine, oxycodone) carry dose-limiting toxicities including respiratory depression, abuse liability, and tolerance development [1]. Cebranopadol's dual NOP/MOP agonism fundamentally alters this risk-benefit profile: NOP activation attenuates MOP-mediated respiratory depression and reinforcing effects without compromising analgesia [2]. Consequently, simple substitution with a conventional opioid fails to recapitulate cebranopadol's distinct safety and pharmacodynamic characteristics.

Cebranopadol: Key Evidence Differentiators


Dual NOP/MOP Receptor Binding

Cebranopadol exhibits balanced, high-affinity binding to human NOP and MOP receptors, distinguishing it from MOP-selective agonists like morphine and dual-mechanism agents like tapentadol (MOP + norepinephrine reuptake inhibition) [1].

Receptor Pharmacology Binding Affinity Analgesic Mechanism

Respiratory Depression Ceiling Effect

Cebranopadol demonstrates a ceiling effect on respiratory depression, a critical safety advantage over full MOP agonists like oxycodone and fentanyl [1]. In a human phase 1 PK/PD study, the minimum ventilation estimate remained >0 L/min, indicating apnea is not reached even at high concentrations [1]. Animal studies confirm significantly less respiratory depression than equianalgesic doses of oxycodone and fentanyl [2].

Respiratory Depression Safety Pharmacology PK/PD Modeling

Abuse Liability: Lower Drug Liking

Cebranopadol demonstrates significantly lower abuse potential compared to oxycodone (Schedule II), hydromorphone (Schedule II), and tramadol (Schedule IV) [1]. Human abuse potential studies show markedly lower 'drug liking' scores across multiple routes of administration [1].

Abuse Potential Human Abuse Liability Drug Scheduling

Delayed Tolerance in Neuropathic Pain

In the rat chronic constriction injury model, cebranopadol significantly delays the onset of analgesic tolerance compared to equianalgesic morphine [1].

Analgesic Tolerance Neuropathic Pain Chronic Dosing

Once-Daily Dosing with Extended Action

Cebranopadol's pharmacokinetic profile supports once-daily dosing with stable plasma concentrations, contrasting with the multiple-daily dosing required for immediate-release morphine or oxycodone [1]. The long half-value duration (HVD) of 14–15 hours and low peak-trough fluctuation (70–80%) provide consistent analgesia [1].

Pharmacokinetics Dosing Convenience Steady-State

Cebranopadol: Research Applications


Chronic Cancer Pain Management

In a randomized, double-blind noninferiority trial (NCT01964378), cebranopadol (200–1000 μg once daily) demonstrated noninferiority and superiority over morphine prolonged release (PR) for chronic cancer-related pain. The primary endpoint—average daily rescue medication intake over the last 2 weeks—showed a mean difference of -7.48 mg [95% CI, -12.05 to -2.92] in favor of cebranopadol [1]. Both treatments achieved clinically relevant pain reduction in ≥75% of patients, with similar adverse event incidence (83.1% vs. 82.0%) [1]. This scenario leverages cebranopadol's dual NOP/MOP agonism to provide effective analgesia with a differentiated safety profile in cancer patients requiring long-term opioid therapy.

Postoperative Acute Pain Control

In a Phase IIa bunionectomy trial (n=258), single-dose cebranopadol 400 μg and 600 μg provided superior pain reduction compared to morphine controlled-release (CR) 60 mg over the critical 2–10 hour postoperative window [1]. The effect of morphine CR emerged later, while cebranopadol 400 μg was better tolerated [1]. This application highlights cebranopadol's value in acute pain settings where rapid onset and sustained relief are required without the delayed effect profile of extended-release morphine formulations.

Human Abuse Potential Studies

Cebranopadol's significantly lower 'drug liking' scores compared to Schedule II (oxycodone, hydromorphone) and Schedule IV (tramadol) opioids in human abuse potential studies support its evaluation as a lower-schedule analgesic [1]. This application scenario is critical for sponsors seeking regulatory pathways for analgesics with reduced diversion and misuse liability.

Neuropathic Pain: Sustained Analgesia

In rat models of neuropathic pain (spinal nerve ligation, chronic constriction injury), cebranopadol demonstrates higher potency in chronic neuropathic than acute nociceptive pain relative to selective MOP agonists [1]. The delayed tolerance development (complete tolerance at day 26 vs. day 11 for morphine) supports its use in preclinical programs investigating long-term neuropathic pain management without the confounding effects of rapid tolerance [1].

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